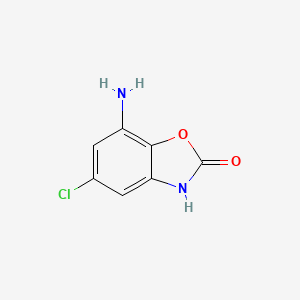

7-Amino-5-chloro-2(3H)-benzoxazolone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-5-chloro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRHLRRYYDOKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)OC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652422 | |

| Record name | 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889884-60-0 | |

| Record name | 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 7-Amino-5-chloro-2(3H)-benzoxazolone?

An In-Depth Technical Guide to the Physicochemical Properties of 7-Amino-5-chloro-2(3H)-benzoxazolone

Introduction

This compound is a heterocyclic organic compound of significant interest within the field of medicinal chemistry. As a substituted benzoxazolone, it serves as a crucial synthetic intermediate, most notably in the development of novel therapeutic agents. Its structural framework is a key building block for molecules targeting the central nervous system; for instance, it is a known precursor in the synthesis of Bifeprunox, an atypical antipsychotic agent.[1][2] Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, reaction optimization, and incorporation into complex drug discovery workflows.

This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, grounded in available technical data. Furthermore, it outlines robust, field-proven methodologies for properties where public data is sparse, explaining the scientific rationale behind each experimental choice to ensure methodological integrity and reproducibility.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. The essential identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | 7-amino-5-chloro-3H-1,3-benzoxazol-2-one | [3] |

| CAS Number | 889884-60-0 | [1][3][4] |

| Molecular Formula | C₇H₅ClN₂O₂ | [3][4][5] |

| Molecular Weight | 184.58 g/mol | [3][4][5] |

The molecule's architecture, featuring a fused bicyclic system with chloro and amino substitutions, dictates its chemical behavior and physical properties.

Caption: 2D molecular structure of this compound.

Structural descriptors are vital for computational modeling and database searching.

| Descriptor | Value | Source |

| Canonical SMILES | C1=C(C=C2C(=C1N)OC(=O)N2)Cl | [3] |

| InChI | InChI=1S/C7H5ClN2O2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,9H2,(H,10,11) | [3][4] |

| InChIKey | KFRHLRRYYDOKGV-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties

The following table summarizes the key experimentally determined or calculated physicochemical properties. These values are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Significance & Expert Insights |

| Melting Point | > 220 °C (decomposes)[3] | The high melting point suggests strong intermolecular forces in the crystal lattice, likely due to hydrogen bonding from the amine and amide groups. The decomposition indicates thermal instability at elevated temperatures, a crucial consideration for reaction setup and long-term storage. |

| Density | 1.586 g/cm³[3] | This value is typical for a solid, poly-substituted aromatic compound and is useful for process chemistry calculations involving bulk material. |

| Calculated logP | 1.9379[3] | The positive logP value indicates a preference for a nonpolar environment over water, suggesting moderate lipophilicity. This property is a key predictor of membrane permeability and is often optimized in drug development to balance solubility and absorption. |

| Polar Surface Area (PSA) | 72.02 Ų[3] | The PSA is a measure of the surface area contributed by polar atoms. A value of 72.02 Ų is well within the range typically associated with good oral bioavailability, suggesting the molecule has the potential to cross cellular membranes. |

| Refractive Index | 1.669[3] | This optical property is useful for characterization of pure, crystalline, or liquid material and can be used as a quality control parameter. |

Solubility Profile: A Predictive and Experimental Approach

While specific, quantitative solubility data for this compound is not widely published, an expert assessment of its structure allows for a strong prediction of its behavior. The molecule possesses both hydrophilic moieties (the amino group, the lactam) capable of hydrogen bonding and a lipophilic chlorophenyl ring system. This amphipathic nature suggests:

-

Low solubility in nonpolar solvents (e.g., hexanes).

-

Limited solubility in water.

-

Good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, alcohols like methanol and ethanol.

For drug development, determining solubility in aqueous buffers is critical. The following protocol outlines a self-validating method for its determination.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for its accuracy and direct measurement of thermodynamic solubility.

Causality Statement: The goal is to determine the saturation point of the compound in a specific medium under equilibrium conditions, which best simulates its behavior in a biological or formulation context. A phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions.

-

Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of PBS (pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended period ensures the system reaches thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Self-Validation Step: A second filtration step using a 0.22 µm syringe filter is recommended to remove any remaining particulates that could falsely elevate the measured concentration.

-

Quantification: Dilute the supernatant in a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard curve prepared with known concentrations of the compound is used for accurate quantification.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. The following methodologies are standard for characterizing a novel or synthesized batch of this compound.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Expect two distinct signals in the aromatic region (~6.5-7.5 ppm), each appearing as a singlet or a narrow doublet, corresponding to the two protons on the benzene ring.

-

Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on concentration and residual water.

-

Amide Proton (-NH-): A distinct singlet is anticipated, typically downfield, corresponding to the proton of the lactam ring.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon: A signal in the downfield region (~150-170 ppm) is characteristic of the lactam C=O group.

-

Aromatic Carbons: Expect seven distinct signals in the aromatic region (~100-150 ppm), corresponding to the carbons of the bicyclic system.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Methodology 2: Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

N-H Stretching: Two distinct sharp peaks around 3300-3500 cm⁻¹ for the primary amine (-NH₂) and a broader peak around 3100-3300 cm⁻¹ for the secondary amide (-NH-).

-

C=O Stretching: A strong, sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the five-membered lactam carbonyl group.

-

C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

-

Methodology 3: Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the elemental composition.

-

Expected Results (High-Resolution MS):

-

Molecular Ion Peak: The analysis should reveal an accurate mass corresponding to the molecular formula C₇H₅ClN₂O₂.

-

Isotopic Pattern: A critical confirmatory feature will be the presence of two peaks for the molecular ion: [M]⁺ and [M+2]⁺, in an approximate intensity ratio of 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Stability and Handling

Given its chemical nature and intended use as a research chemical, proper storage and handling are essential to maintain its integrity.

-

Storage: The compound should be stored in a refrigerator.[3] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidative degradation.

-

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Avoid inhalation of dust and direct contact with skin and eyes.[7][8][9]

-

Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before use for complete safety and hazard information.

-

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it a valuable precursor in pharmaceutical synthesis. Its moderate lipophilicity, significant polar surface area, and high melting point are defining characteristics. While comprehensive public data on all its properties is not available, established analytical protocols can be readily applied to fill these gaps. The information and methodologies presented in this guide provide a solid foundation for researchers to confidently handle, characterize, and utilize this important chemical entity in their drug discovery and development endeavors.

References

- This compound | CymitQuimica.

- 7-Amino-5-chlor-2(3H)-benzoxazolon 889884-60-0 wiki - De - Guidechem.

- SAFETY D

- SAFETY D

- 7 - SAFETY D

- safety d

- This compound - LGC Standards.

- 889884-60-0 | Product Name : 7-Amino-5-chloro-2(3H)

- 7-Amino-5-chloro-2(3H)

- This compound Use and Manufacturing - ECHEMI.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. aschemicals.com [aschemicals.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

7-Amino-5-chloro-2(3H)-benzoxazolone CAS number and molecular structure

An In-depth Technical Guide to 7-Amino-5-chloro-2(3H)-benzoxazolone

Abstract: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its core chemical identity, physicochemical properties, synthesis methodologies, and its emerging role as a valuable scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering expert insights into the compound's utility and application.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzoxazolone, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from their ability to interact with a diverse range of biological targets, making them a fertile ground for drug development.[2][3] The specific substitutions of an amino group at the 7-position and a chlorine atom at the 5-position confer unique electronic and steric properties to the molecule, influencing its reactivity, solubility, and biological activity.

The core structure consists of a bicyclic system where a benzene ring is fused to an oxazolone ring. This framework is both lipophilic and hydrophilic, a desirable characteristic for drug candidates.[2] The lactam-like amide within the oxazolone ring is a key feature, providing a hydrogen bond donor and acceptor site, which is critical for molecular recognition at target proteins.

Molecular Structure:

Figure 1: 2D Chemical Structure of this compound

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 7-amino-5-chloro-3H-1,3-benzoxazol-2-one | [4][5] |

| CAS Number | 889884-60-0 | [4][6][7] |

| Molecular Formula | C₇H₅ClN₂O₂ | [4][6] |

| Molecular Weight | 184.58 g/mol | [4][6] |

| Canonical SMILES | C1=C(C=C2C(=C1N)OC(=O)N2)Cl | [5] |

| InChI Key | KFRHLRRYYDOKGV-UHFFFAOYSA-N | [5] |

| Melting Point | >220 °C (decomposes) | [5] |

| LogP (calculated) | 1.93790 | [5] |

| Storage | Refrigerator | [5] |

Synthesis and Mechanistic Rationale

A plausible synthetic route would begin with a commercially available, multi-substituted benzene ring, such as 4-chloro-2,6-dinitrophenol. The synthesis would proceed through two critical transformations: selective reduction of one nitro group to an amine, followed by cyclization.

Proposed Synthetic Workflow:

-

Selective Reduction: Starting with 4-chloro-2,6-dinitrophenol, one nitro group (ortho to the hydroxyl) must be selectively reduced to an amino group. This is a crucial step; harsh reduction conditions (e.g., H₂/Pd-C) might reduce both nitro groups. A chemoselective reducing agent like sodium sulfide (Na₂S) or tin(II) chloride (SnCl₂) in acidic media is often employed for such transformations. The rationale for this choice is that these reagents can selectively reduce one nitro group in the presence of another, particularly when sterically or electronically differentiated. The product of this step is 2-amino-4-chloro-6-nitrophenol.

-

Cyclization (Carbamate Formation): The resulting ortho-aminophenol is then cyclized to form the benzoxazolone ring. This is typically achieved by reaction with a phosgene equivalent, such as triphosgene, carbonyldiimidazole (CDI), or urea. The use of CDI is often preferred for its relative safety and high yield. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of CDI, followed by an intramolecular cyclization where the phenolic oxygen displaces the imidazole leaving group, forming the stable 5-membered ring.

-

Final Reduction: The remaining nitro group at the 5-position (which corresponds to the 7-position on the final benzoxazolone ring) is then reduced to the target amino group. At this stage, a more general reduction method like catalytic hydrogenation with Palladium on carbon (Pd/C) can be used, as selectivity is no longer a concern.

Below is a conceptual diagram illustrating this logical workflow.

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The benzoxazolone scaffold is a cornerstone in modern drug discovery, with derivatives showing a vast range of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[2][3][8] The first commercially successful drug from this class was Chlorzoxazone, a centrally acting muscle relaxant approved in 1958, which is 5-chloro-2(3H)-benzoxazolone.[1][9]

This compound serves as a key intermediate in the synthesis of more complex molecules.[7] The amino group at the 7-position provides a reactive handle for further chemical modification, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR). This is a fundamental practice in drug development, where chemists systematically alter a lead compound's structure to optimize its potency, selectivity, and pharmacokinetic profile.

Key Therapeutic Areas:

-

Antipsychotics: This specific compound is documented as an intermediate in the synthesis of Bifeprunox, an atypical antipsychotic agent.[7]

-

Anticancer Agents: The chlorination of the benzoxazolone ring has been shown to influence apoptotic activity in cancer cell lines, suggesting that derivatives of this compound could be promising anticancer medications.[10]

-

Analgesic and Anti-inflammatory Agents: Numerous studies have synthesized and evaluated benzoxazolone derivatives for their pain-relieving and anti-inflammatory effects.[11][12] The core scaffold is a promising foundation for developing new agents in this therapeutic area.[3]

The utility of the amino group can be visualized in a typical drug development workflow.

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a controlled laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific GHS hazard data is not fully available, compounds of this class should be treated as potentially hazardous upon inhalation, ingestion, or skin contact.[5] It is recommended to store the compound in a refrigerator to ensure its long-term stability.[5]

Conclusion

This compound is more than just a chemical compound; it is a versatile building block with significant potential in the field of drug discovery. Its unique physicochemical properties, derived from the benzoxazolone core and specific substitutions, make it an attractive starting point for developing novel therapeutics. The presence of a reactive amino group allows for extensive chemical modification, enabling researchers to fine-tune molecular properties to achieve desired biological effects. As research into benzoxazolone derivatives continues, the importance of intermediates like this compound in the synthesis of next-generation medicines is set to grow.

References

- AS Chemical Laboratories Inc. This compound. [URL: https://www.aschemicallabs.com/product/a-0304207]

- CymitQuimica. This compound. [URL: https://www.cymitquimica.com/7-amino-5-chloro-2-3h-benzoxazolone-889884-60-0]

- Khan, I., Zaib, S., & Batool, S. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(8), e2300095. [URL: https://pubmed.ncbi.nlm.nih.gov/37381268/]

- ResearchGate. Synthesis and biological profile of benzoxazolone derivatives. [URL: https://www.researchgate.

- BenchChem. Discovery and history of benzoxazolone compounds in medicinal chemistry. [URL: https://www.benchchem.com/blog/discovery-and-history-of-benzoxazolone-compounds-in-medicinal-chemistry]

- Semantic Scholar. Synthesis and biological profile of benzoxazolone derivatives. [URL: https://www.semanticscholar.org/paper/Synthesis-and-biological-profile-of-benzoxazolone-Khan-Zaib/366e60b134812f86259d618d39e3344604e1e07b]

- Al-Ostath, R., Grienke, U., & Rollinger, J. M. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences, 5(6), 963-973. [URL: https://www.jmchemsci.com/article_153723.html]

- PubChem. 7-(Aminomethyl)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118482377]

- Guidechem. 7-Amino-5-chlor-2(3H)-benzoxazolon 889884-60-0 wiki. [URL: https://www.guidechem.com/wiki/7-amino-5-chloro-2-3h-benzoxazolone-889884-60-0.html]

-

Megens, A. A., et al. (2006). Synthesis of 7-amino-3a,4-dihydro-3H-[6]benzopyrano[4,3-c]isoxazole Derivatives Displaying Combined alpha2-adrenoceptor Antagonistic and 5-HT Reuptake Inhibiting Activities. Bioorganic & Medicinal Chemistry, 14(13), 4361-72. [URL: https://pubmed.ncbi.nlm.nih.gov/16540277/]

- PubChem. 7-Amino-2(3H)-benzoxazolone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11147814]

- Yabanoglu-Ciftci, S., et al. (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 815-826. [URL: https://www.researchgate.

- Tozkoparan, B., et al. (2007). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Arzneimittelforschung, 57(5), 255-61. [URL: https://pubmed.ncbi.nlm.nih.gov/17621815/]

- PubChem. Chlorzoxazone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Chlorzoxazone]

- Singh, A. K., et al. (2014). Synthesis of novel amino acid derivative of 7-AVCA. IOSR Journal of Applied Chemistry, 7(10), 40-44. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol7-issue10/Version-1/H071014044.pdf]

- LookChem. 2(3H)-Benzoxazolone,5-amino-(9CI). [URL: https://www.lookchem.com/cas-147/14733-77-8.html]

- Sigma-Aldrich. 2-Amino-5-chlorobenzoxazole. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a45807]

- Pharmaffiliates. This compound. [URL: https://www.pharmaffiliates.com/en/7-amino-5-chloro-2-3h-benzoxazolone]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. aschemicals.com [aschemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]

- 9. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jmchemsci.com [jmchemsci.com]

- 11. researchgate.net [researchgate.net]

- 12. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Profile of 7-Amino Substituted Benzoxazolones: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone scaffold has long been a privileged structure in medicinal chemistry, affording compounds with a wide array of biological activities. Within this class, derivatives bearing a 7-amino substitution are emerging as a particularly promising area of investigation. This technical guide synthesizes the current understanding of 7-amino substituted benzoxazolones, providing an in-depth analysis of their potential biological activities, mechanisms of action, and the experimental methodologies used in their evaluation. By examining their anticancer, antimicrobial, and anti-inflammatory properties, this document serves as a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The Benzoxazolone Core and the Significance of the 7-Amino Substituent

Benzoxazolones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazolone ring. This core structure provides a rigid framework that can be readily functionalized at various positions to modulate its physicochemical properties and biological activity. While substitutions at the N-3 and C-5/C-6 positions have been extensively studied, the influence of substituents at the C-7 position is a more recent focus of research.

The introduction of an amino group at the 7-position is of particular interest due to its potential to:

-

Introduce a key hydrogen bond donor/acceptor site: This can facilitate stronger and more specific interactions with biological targets such as enzymes and receptors.

-

Modulate electronic properties: The electron-donating nature of the amino group can influence the overall electron density of the benzoxazolone ring system, impacting its reactivity and binding affinity.

-

Provide a handle for further derivatization: The amino group can be readily modified to introduce a variety of side chains, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

This guide will delve into the specific biological activities that have been associated with benzoxazolone derivatives, with a focus on interpreting the potential contributions of a 7-amino substituent based on available literature for analogous compounds.

Synthetic Pathways to 7-Amino Substituted Benzoxazolones

The synthesis of the 7-amino benzoxazolone core is a critical first step in the exploration of its biological potential. A common and effective strategy involves the reduction of a corresponding 7-nitro precursor.

Experimental Protocol: Synthesis of 7-Amino-2(3H)-benzoxazolone

This protocol outlines a general two-step synthesis starting from a commercially available substituted 2-aminophenol.

Step 1: Nitration of the Precursor

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the starting 2-amino-nitrophenol in concentrated sulfuric acid.

-

Nitrating Agent Addition: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the 7-nitro-2(3H)-benzoxazolone derivative.

-

Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: In a round-bottom flask, suspend the synthesized 7-nitro-2(3H)-benzoxazolone derivative in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating agent like ammonium formate.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure to obtain the crude 7-amino-2(3H)-benzoxazolone, which can be further purified by recrystallization or column chromatography.

}

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzoxazolone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation and survival. The introduction of an amino group at the 7-position can enhance these activities through improved target binding and altered molecular properties.

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for many anticancer benzoxazolone derivatives is the inhibition of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-quinoline moieties have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation, motility, and invasion.[1] The 7-amino group can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of these kinases, contributing to high-affinity binding and potent inhibition.

}

Quantitative Data: In Vitro Cytotoxicity

While specific IC50 values for 7-amino substituted benzoxazolones are not extensively reported in a consolidated manner, studies on analogous compounds provide valuable insights. For example, a novel class of benzo[d]oxazol-2(3H)-one derivatives demonstrated cytotoxicity against human pancreatic adenocarcinoma (Panc-1) and human non-small cell lung carcinoma (A549) cell lines.[2] Notably, amino-substituted derivatives were among the active compounds.[2]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzo[d]oxazol-2(3H)-one derivatives | Panc-1 | Varies | [2] |

| Benzo[d]oxazol-2(3H)-one derivatives | A549 | Varies | [2] |

| Aminobenzoxazole derivatives | MCF-7 | 6.98, 11.18 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 7-amino substituted benzoxazolone derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Renewed Hope Against Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Benzoxazolone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The 7-amino group can potentially enhance the antimicrobial efficacy by facilitating interactions with microbial targets.

Mechanism of Action

The precise antimicrobial mechanisms of 7-amino substituted benzoxazolones are not fully elucidated but are thought to involve the disruption of essential cellular processes in microorganisms. Potential targets include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The planarity and lipophilicity of the benzoxazolone scaffold allow for penetration of microbial cell membranes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC values are a key measure of a compound's antimicrobial potency. While specific MIC data for 7-amino substituted benzoxazolones is limited, studies on related structures indicate potential. For example, certain 5-acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazoles have demonstrated MIC values ranging from 15.6 to 500 µg/ml against various bacterial and fungal species.[4]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-Acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazoles | S. aureus | 15.6 - 500 | [4] |

| 5-Acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazoles | E. coli | 15.6 - 500 | [4] |

| 5-Acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazoles | C. albicans | 15.6 - 500 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare a serial two-fold dilution of the 7-amino substituted benzoxazolone derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Benzoxazolone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

A key mechanism underlying the anti-inflammatory effects of benzoxazolone derivatives is the inhibition of pro-inflammatory cytokine production, such as interleukin-6 (IL-6).[5] Some derivatives have been shown to act as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the inflammatory response to lipopolysaccharides (LPS).[5] By inhibiting MD2, these compounds can block the downstream signaling cascade that leads to the production of inflammatory cytokines.

}

Quantitative Data: Inhibition of IL-6 Production

Several benzoxazolone derivatives have demonstrated potent inhibitory activity against IL-6 production in in vitro assays. For example, certain synthesized derivatives showed IC50 values for IL-6 inhibition in the low micromolar range.[5]

| Compound | IL-6 Inhibition IC50 (µM) | Reference |

| Compound 3c | 10.14 ± 0.08 | [5] |

| Compound 3d | 5.43 ± 0.51 | [5] |

| Compound 3g | 5.09 ± 0.88 | [5] |

Experimental Protocol: ELISA for IL-6 Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of a specific protein, such as a cytokine, in a biological sample.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the 7-amino substituted benzoxazolone derivatives.

-

Sample Collection: Collect the cell culture supernatant containing the secreted cytokines.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-IL-6).

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for 7-amino substituted benzoxazolones is yet to be published, some general principles can be inferred from the broader benzoxazolone and benzoxazine literature. The position and nature of substituents on the benzoxazolone ring significantly influence biological activity. For instance, studies on benzoxazinones have shown that the presence of substituents on the benzene ring can modulate their inhibitory potential against various enzymes.[6]

The 7-amino group, with its hydrogen bonding capabilities and electron-donating character, is poised to play a significant role in molecular recognition and binding affinity. The exploration of various substitutions on this amino group will be a crucial next step in elucidating a detailed SAR and optimizing the therapeutic potential of this scaffold.

Conclusion and Future Directions

7-Amino substituted benzoxazolones represent a promising class of compounds with the potential for diverse therapeutic applications. Their demonstrated and inferred activities against cancer, microbial pathogens, and inflammatory processes warrant further investigation. Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis and biological evaluation of a focused library of 7-amino substituted benzoxazolones with diverse functionalities on the amino group.

-

Detailed Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds.

-

In Vivo Efficacy and Safety Profiling: Evaluation of the therapeutic potential and toxicological profile of lead compounds in relevant animal models.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of 7-amino substituted benzoxazolones and pave the way for the development of novel and effective treatments for a range of human diseases.

References

-

PubMed.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

PubMed.

-

PubMed.

-

Journal of Pharmaceutical Research International.

-

PubMed.

-

PubMed.

-

PubMed.

-

PubMed.

-

IOSR Journal.

Sources

- 1. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of the synthesis methods for chloro-substituted benzoxazolones

An In-Depth Technical Guide to the Synthesis of Chloro-Substituted Benzoxazolones

Authored by: Gemini, Senior Application Scientist

Abstract

Chloro-substituted benzoxazolones are a cornerstone scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and muscle relaxant properties.[1][2][3] The strategic placement of a chlorine atom on the benzoxazolone ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making the synthesis of these intermediates a critical step in drug discovery and development. This guide provides a comprehensive review of the principal synthetic methodologies for preparing chloro-substituted benzoxazolones, offering field-proven insights into experimental choices, detailed protocols for key reactions, and a comparative analysis of the most prevalent strategies.

Introduction: The Significance of the Chloro-Benzoxazolone Scaffold

The benzoxazolone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, prized for its structural rigidity, synthetic accessibility, and broad biological activity.[4] The introduction of a chlorine substituent is a common tactic in drug design to enhance efficacy. Chlorine, as a halogen, can increase lipophilicity, improve metabolic stability, and participate in halogen bonding, thereby influencing ligand-receptor interactions.[5] For instance, 5-Chloro-2(3H)-benzoxazolone is the core of Chlorzoxazone, a centrally acting muscle relaxant, highlighting the pharmaceutical importance of this class of compounds.[3] The versatility of the chloro-benzoxazolone core allows for further functionalization, particularly at the N-3 position, to generate diverse libraries of therapeutic candidates.[2][6]

This guide focuses on the two primary and most industrially relevant strategies for synthesizing the chloro-benzoxazolone core:

-

Strategy A: Cyclization of Chlorinated Precursors

-

Strategy B: Direct Chlorination of the Benzoxazolone Ring

We will delve into the mechanistic underpinnings, practical considerations, and specific protocols for each approach.

Synthetic Strategy A: Cyclization of Chlorinated Precursors

This "bottom-up" approach involves constructing the benzoxazolone ring from an already chlorinated aromatic precursor. The most common and economically viable starting material is a substituted 2-aminophenol. The key transformation is the introduction of the carbonyl group to form the oxazolone ring.

Mechanism and Rationale

The reaction of a 2-amino-chlorophenol with a carbonylating agent, such as urea or phosgene equivalents, is the most direct route. The reaction with urea is often preferred due to its lower toxicity and ease of handling compared to phosgene.

The mechanism proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of urea, followed by an intramolecular cyclization. The phenolic hydroxyl group attacks the newly formed intermediate, leading to the elimination of ammonia and the formation of the stable benzoxazolone ring. The choice of a high-boiling polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the reactants and facilitates the reaction at elevated temperatures required for ammonia elimination.[1][7]

Diagram: Cyclization of 2-Amino-4-chlorophenol with Urea

Caption: Synthesis of 6-chlorobenzoxazolone via cyclization.

Detailed Experimental Protocol: Synthesis of 6-Chloro-3H-benzoxazol-2-one

This protocol is adapted from the methodology described for the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one, adjusted for the common 6-chloro isomer precursor.[1][7]

Materials:

-

2-Amino-4-chlorophenol (1 equivalent)

-

Urea (1 equivalent)

-

Dimethylformamide (DMF)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorophenol (e.g., 7.15 g, 0.05 mol) in a minimal amount of DMF (e.g., 10 mL).

-

Add urea (e.g., 3 g, 0.05 mol) to the solution.

-

Heat the mixture to 60°C and reflux for approximately 3 hours. The reaction is complete when the evolution of ammonia gas ceases (can be tested with moist pH paper).

-

After cooling, pour the reaction mixture slowly into a beaker of ice-cold water while stirring continuously.

-

A precipitate of 6-chloro-3H-benzoxazol-2-one will form. Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water to remove any residual DMF and unreacted starting materials.

-

Recrystallize the crude product from rectified ethanol to obtain the pure compound.

-

Characterize the final product by TLC, melting point, IR, and NMR spectroscopy.

Synthetic Strategy B: Direct Chlorination of the Benzoxazolone Ring

This "top-down" approach begins with the parent benzoxazolone molecule and introduces the chlorine atom through an electrophilic aromatic substitution reaction. This method's primary challenge lies in controlling the regioselectivity and preventing over-chlorination.

Mechanism and Rationale

The benzoxazolone ring is an activated aromatic system. The nitrogen and oxygen atoms donate electron density to the benzene ring, directing electrophiles primarily to the C-6 position.

Various chlorinating agents can be employed, from harsh reagents like chlorine gas (Cl₂) to milder ones like N-chlorosuccinimide (NCS).[8][9] The choice of solvent and reaction conditions is critical for achieving high yield and selectivity. A patented industrial process describes the chlorination of benzoxazolone using chlorine gas in a mixture of water and dioxane.[8][10] This solvent system is advantageous as it provides good solubility for both the organic substrate and the inorganic reagents, facilitating a controlled reaction. Another approach uses protic organic solvents like methanol or ethanol at very low temperatures (-20 to -5 °C) to suppress side reactions and yield high-purity 6-chlorobenzoxazol-2-one.[4][11]

Diagram: Direct Chlorination of Benzoxazolone

Caption: Synthesis via electrophilic chlorination of the core ring.

Detailed Experimental Protocol: Synthesis of 6-Chlorobenzoxazolone

This protocol is based on the process described in patents for industrial-scale synthesis.[8][10]

Materials:

-

Benzoxazolone (1 equivalent)

-

Dioxane

-

Water

-

Chlorine gas (Cl₂)

-

Aqueous sodium hydroxide solution (for neutralization)

Procedure:

-

In a suitable reactor, charge water (e.g., 335 g), dioxane (e.g., 457 g), and benzoxazolone (e.g., 270 g).

-

Heat the reaction mixture to a temperature of 40°C.

-

Inject chlorine gas into the mixture at a controlled rate (e.g., 10 L/hour) until approximately 1 to 1.1 molar equivalents have been absorbed. The reaction progress can be monitored by potentiometry.[8] The reaction temperature is typically maintained between 40°C and 80°C.[10]

-

During the reaction, hydrochloric acid is formed.

-

After the reaction is complete, neutralize the mixture with an aqueous sodium hydroxide solution (e.g., 30% w/w).

-

Heating to ~85°C may be required to facilitate phase separation. Separate the upper organic phase, which contains the product dissolved in dioxane.

-

Add water to the organic phase and heat to homogenize the solution.

-

Cool the solution (e.g., to 20°C) to crystallize the 6-chlorobenzoxazolone product.

-

Collect the solid by filtration, wash with water, and dry. This process can yield the product with high purity (>99%) and good yield (~85%).[10]

Comparative Analysis of Synthesis Methods

The choice between the two primary synthetic strategies depends on factors such as the availability of starting materials, desired scale, and required purity.

| Feature | Strategy A: Cyclization | Strategy B: Direct Chlorination |

| Starting Material | Substituted 2-amino-chlorophenol | Benzoxazolone |

| Key Reagent | Urea, phosgene equivalents | Chlorine gas, SOCl₂, NCS |

| Regioselectivity | Pre-determined by the starting material (e.g., 2-amino-4-chlorophenol yields 6-chloro isomer) | Generally favors the C-6 position, but risk of isomeric impurities and di-chlorination exists. |

| Primary Advantage | Excellent regiocontrol; avoids handling hazardous chlorinating agents directly. | Utilizes a more basic and potentially cheaper starting material (benzoxazolone). |

| Primary Disadvantage | Availability and cost of the specific chlorinated aminophenol precursor. | Requires careful control of reaction conditions to ensure selectivity and safety (use of Cl₂ gas). Potential for side products.[11] |

| Typical Yield | Good to excellent | ~85% reported in optimized industrial processes.[10] |

| Industrial Scalability | Feasible and widely used.[1][7] | Well-established for large-scale production.[8][10][12] |

Conclusion and Future Outlook

Both the cyclization of chlorinated precursors and the direct chlorination of the benzoxazolone ring are robust and well-established methods for synthesizing chloro-substituted benzoxazolones. The cyclization route offers unparalleled regioselectivity, making it ideal for accessing specific isomers when the corresponding aminophenol is readily available. The direct chlorination pathway is a powerful alternative, particularly for large-scale synthesis of the thermodynamically favored 6-chloro isomer.

As the demand for structurally diverse and complex drug candidates grows, future research will likely focus on developing even more selective, efficient, and environmentally benign synthetic methods. This may include the use of novel catalytic systems for C-H activation and chlorination, providing milder reaction conditions and broader substrate scopes, further empowering medicinal chemists in their quest for next-generation therapeutics.

References

-

Patel, M. B., & Patel, H. R. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 85. [Link]

-

Patel, M. B., & Patel, H. R. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed. [Link]

-

Patel, M. B., & Patel, H. R. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. [Link]

- Pillon, D., & Trinh, M. C. (1984). Process for the preparation of chlorinated derivatives of benzoxazolone.

-

Kumar, A., et al. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. PubMed. [Link]

-

Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. [Link]

- Bayer Aktiengesellschaft. (2004). PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES.

- Pillon, D., & Trinh, M. C. (1984). Process for the preparation of chlorinated derivatives of benzoxazolones.

-

Unsalan, S., & Rollas, S. (2007). Microwave synthesis and antimicrobial evaluation of 5-Chloro-2(3 h)benzoxazolinone-3- acetyl-2-(p-substituted benzal)hydrazone and 5-Chloro-2(3 h)-benzoxazolinone-3-acetyl-2-(p-substituted acetophenone) hydrazone derivative. ResearchGate. [Link]

- Pillon, D., & Trinh, M. C. (1984). Process for the preparation of chlorinated benzoxazolone derivatives.

- Rhone-Poulenc Agrochimie. (1987). METHOD OF PREPARING 6-CHLORO-BENZOXAZOLONE.

- Korea Research Institute of Chemical Technology. (2006). New Preparation of 6-Chlorobenzoxazol-2-one.

-

Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. [Link]

-

Kumar, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]

-

Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. [Link]

-

Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorzoxazone. PubChem. [Link]

-

Do, T. H., & Kim, J. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

-

Jatana, N., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Wang, F., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 2180-2183. [Link]

-

Li, D., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885. [Link]

Sources

- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. CA1157866A - Process for the preparation of chlorinated derivatives of benzoxazolone - Google Patents [patents.google.com]

- 9. pcliv.ac.uk [pcliv.ac.uk]

- 10. EP0037352B1 - Process for the preparation of chlorinated benzoxazolone derivatives - Google Patents [patents.google.com]

- 11. KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one - Google Patents [patents.google.com]

- 12. DK150853B - METHOD OF PREPARING 6-CHLORO-BENZOXAZOLONE - Google Patents [patents.google.com]

The Emergence of a Key Intermediate: A Technical History of 7-Amino-5-chloro-2(3H)-benzoxazolone

West Point, PA – The story of 7-Amino-5-chloro-2(3H)-benzoxazolone is not one of a dramatic, isolated discovery, but rather a tale of chemical scaffolding innovation, deeply rooted in the pursuit of novel therapeutics. This unassuming heterocyclic compound has carved out a significant niche in medicinal chemistry, primarily as a crucial building block in the synthesis of complex pharmaceutical agents. This technical guide delves into the discovery, history, and synthetic evolution of this important molecule, providing researchers and drug development professionals with a comprehensive understanding of its origins and utility.

A Scaffold for Neurological Therapeutics: The Genesis of this compound

The rise to prominence of this compound is intrinsically linked to the development of the atypical antipsychotic drug, Bifeprunox . Research into novel treatments for schizophrenia and other psychotic disorders in the late 20th and early 21st centuries focused on modulating dopamine D2 and serotonin 5-HT1A receptors.[1] It was within this intensive search for new chemical entities with specific pharmacological profiles that the benzoxazolone core, and subsequently the title compound, emerged as a valuable pharmacophore.

While a singular "discovery" paper for this compound is not readily apparent in the public domain, its synthesis and utility are implicitly detailed within the broader context of the patent literature surrounding Bifeprunox and related compounds. The primary driver for its synthesis was the need for a rigid, functionalized heterocyclic system that could be readily elaborated to produce high-affinity ligands for the target receptors. The chloro and amino substituents on the benzoxazolone ring provided key handles for chemical modification and influenced the electronic properties of the molecule, ultimately contributing to the desired biological activity of the final drug substance.

The Synthetic Pathway: From Substituted Phenol to a Versatile Intermediate

The synthesis of this compound is a multi-step process that relies on fundamental principles of organic chemistry. The most logical and widely practiced approach begins with a readily available starting material, 2-amino-4-chlorophenol. The general strategy involves nitration, cyclization to form the benzoxazolone ring, and subsequent reduction of the nitro group to the desired amine.

Step-by-Step Synthesis Protocol

A representative and field-proven protocol for the laboratory-scale synthesis of this compound is detailed below. This protocol is a synthesis of established chemical transformations, providing a reliable pathway to the target molecule.

Step 1: Nitration of 2-Amino-4-chlorophenol to yield 2-Amino-4-chloro-6-nitrophenol

-

Rationale: The introduction of a nitro group ortho to the hydroxyl group is the first crucial step. This is achieved through electrophilic aromatic substitution. The directing effects of the hydroxyl and amino groups favor substitution at the positions ortho and para to them. The position ortho to the hydroxyl and meta to the chloro group is activated and sterically accessible.

-

Procedure:

-

To a stirred solution of 2-amino-4-chlorophenol in a suitable solvent such as glacial acetic acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C) to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction to stir for a specified period while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Cyclization of 2-Amino-4-chloro-6-nitrophenol to 5-Chloro-7-nitro-2(3H)-benzoxazolone

-

Rationale: The formation of the benzoxazolone ring is accomplished by reacting the aminophenol with a carbonylating agent. Urea is a common and cost-effective reagent for this purpose, releasing ammonia as a byproduct. Phosgene or its equivalents can also be used but require more stringent safety precautions.

-

Procedure:

-

A mixture of 2-Amino-4-chloro-6-nitrophenol and urea is heated, either neat or in a high-boiling solvent.

-

The reaction is driven by the evolution of ammonia, indicating the formation of the cyclic carbamate (benzoxazolone).

-

After the reaction is complete (monitored by TLC), the mixture is cooled, and the solid product is isolated. Purification can be achieved by recrystallization from a suitable solvent.

-

Step 3: Reduction of 5-Chloro-7-nitro-2(3H)-benzoxazolone to this compound

-

Rationale: The final step is the reduction of the nitro group to the primary amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yield. Metal/acid combinations like tin and hydrochloric acid are also effective.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 5-Chloro-7-nitro-2(3H)-benzoxazolone in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain this compound.

-

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Physicochemical Properties and Characterization

A comprehensive understanding of a molecule's physical and chemical properties is paramount for its application in drug development. The table below summarizes the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one |

| CAS Number | 889884-60-0 |

| Molecular Formula | C₇H₅ClN₂O₂ |

| Molecular Weight | 184.58 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and methanol |

| Melting Point | >200 °C (decomposes) |

Spectroscopic data is essential for the unambiguous identification and quality control of the synthesized compound. Key expected spectral features include:

-

¹H NMR: Aromatic protons with characteristic splitting patterns, and a broad singlet for the amino protons.

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the oxazolone ring, and the carbons bearing the chloro and amino substituents.

-

IR Spectroscopy: Characteristic peaks for the N-H stretching of the amine and the amide, C=O stretching of the cyclic carbamate, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, and a characteristic isotopic pattern due to the presence of chlorine.

The Enduring Legacy in Medicinal Chemistry

The history of this compound is a testament to the enabling power of synthetic chemistry in the advancement of medicine. While not a therapeutic agent in its own right, its role as a key intermediate has been pivotal. The benzoxazolone scaffold, in general, is now recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from anticancer to antimicrobial agents.[2] The specific substitution pattern of 7-amino-5-chloro has proven to be particularly fruitful in the development of CNS-active agents.

The journey of this molecule from a synthetic target to a cornerstone of complex drug synthesis underscores the critical interplay between fundamental organic chemistry and the quest for novel therapeutics. As drug discovery continues to evolve, the demand for versatile and well-characterized building blocks like this compound will undoubtedly persist, ensuring its continued relevance in the field.

References

- Frankenburg, F. R. (1994). History of the development of antipsychotic medication. Psychiatric Clinics of North America, 17(3), 531–540.

- Poupaert, J., Carato, P., & Colacino, E. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 12(7), 877-885.

Sources

A Spectroscopic Guide to 7-Amino-5-chloro-2(3H)-benzoxazolone: Structure Elucidation for Researchers and Drug Development

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 7-Amino-5-chloro-2(3H)-benzoxazolone, a key heterocyclic compound with potential applications in medicinal chemistry. The benzoxazolone scaffold is a significant pharmacophore present in a variety of biologically active molecules, exhibiting properties ranging from anti-inflammatory to antimicrobial.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in its synthesis, identification, and characterization.

Molecular Structure and Overview

This compound possesses a bicyclic structure featuring a benzene ring fused to an oxazolidin-2-one ring. The key functional groups that dictate its spectroscopic behavior are the aromatic ring with its specific substitution pattern, a secondary amine (the lactam NH), a primary aromatic amine (NH₂), a chloro group, and a cyclic carbamate (a lactam). Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the amide (NH) proton of the benzoxazolone ring.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10.0 - 11.0 | Singlet (broad) | 1H | NH (amide) | The amide proton is acidic and often appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and resonance delocalization. |

| ~6.8 - 7.2 | Singlet | 1H | Ar-H | The aromatic proton at C4 is expected to be a singlet due to the absence of adjacent protons. The electron-donating amino group and electron-withdrawing chloro group will influence its precise chemical shift. |

| ~6.5 - 6.9 | Singlet | 1H | Ar-H | The aromatic proton at C6 is also predicted to be a singlet. Its chemical shift will be influenced by the adjacent amino group. |

| ~4.5 - 5.5 | Singlet (broad) | 2H | NH₂ (amine) | The protons of the primary amine are typically observed as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven unique carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~155 - 160 | C=O (carbamate) | The carbonyl carbon of the cyclic carbamate is expected to be significantly downfield due to the deshielding effect of the double bond to oxygen. |

| ~140 - 145 | Ar-C (C-O) | The aromatic carbon attached to the oxygen of the oxazolone ring will be downfield due to the electronegativity of oxygen. |

| ~135 - 140 | Ar-C (C-N) | The aromatic carbon bonded to the nitrogen of the oxazolone ring will also be downfield. |

| ~130 - 135 | Ar-C (C-NH₂) | The aromatic carbon bearing the amino group will have its chemical shift influenced by the nitrogen's electron-donating character. |

| ~120 - 125 | Ar-C (C-Cl) | The carbon atom attached to the chlorine will be deshielded due to the electronegativity of the halogen. |

| ~110 - 115 | Ar-CH | The chemical shift of this aromatic methine carbon will be influenced by its position relative to the substituents. |

| ~100 - 105 | Ar-CH | The other aromatic methine carbon will also have a characteristic chemical shift based on its electronic environment. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrum should be acquired on a spectrometer with a carbon probe, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

Data Acquisition: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of scans are required due to the low natural abundance of ¹³C.

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is used for chemical shift calibration (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3200 | Medium-Strong | N-H stretch | Amine (NH₂) and Amide (NH) |

| 1780 - 1740 | Strong | C=O stretch | Cyclic Carbamate (Lactam) |

| 1620 - 1580 | Medium | C=C stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O stretch | Ether-like C-O in the ring |

| 1250 - 1180 | Medium-Strong | C-N stretch | Amide and Amine |

| 800 - 600 | Medium-Strong | C-Cl stretch | Chloroalkane |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr) is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Weight: The molecular formula of this compound is C₇H₅ClN₂O₂.[4] The monoisotopic molecular weight is approximately 184.01 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 184. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 186 will be observed with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

-

Key Fragmentation Pathways: Plausible fragmentation pathways include the loss of CO, Cl, or other small neutral molecules.

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a suitable solvent or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often used in LC-MS.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational framework for the identification and structural confirmation of this compound. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers and drug development professionals can confidently characterize this important heterocyclic compound and its derivatives, facilitating its potential application in the discovery of new therapeutic agents.

References

-

National Center for Biotechnology Information. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. PubChem Compound Summary for CID 57356834. [Link]

- Aydın, A., Soyer, Z., Akkurt, M., & Büyükgüngör, O. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1544–o1545.

-

National Center for Biotechnology Information. 2(3H)-Benzoxazolone. PubChem Compound Summary for CID 6043. [Link]

-

SpectraBase. 2(3H)-benzoxazolone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]amino]-6-methyl-. [Link]

- Köktaş, N., et al. (2011). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Arzneimittelforschung, 61(9), 522-528.

-

ResearchGate. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. [Link]

Sources

- 1. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Solubility and Stability of 7-Amino-5-chloro-2(3H)-benzoxazolone

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazolone Scaffold and the Importance of Physicochemical Characterization

The benzoxazolone nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its presence in a diverse range of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][4] 7-Amino-5-chloro-2(3H)-benzoxazolone (Molecular Formula: C₇H₅ClN₂O₂, Molecular Weight: 184.58 g/mol ) is a specific derivative within this class, presenting a unique combination of functional groups—a halogen, an aromatic amine, and the core lactam-like structure—that dictate its physicochemical behavior.[5][6]

For any compound to advance in the drug discovery and development pipeline, a thorough understanding of its fundamental properties is non-negotiable. Solubility and stability are paramount among these, as they directly influence bioavailability, formulation design, and ultimately, therapeutic efficacy and safety.[7][8] Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can result in loss of potency and the formation of potentially toxic degradation products.[9][10]

This guide provides a comprehensive methodological framework for characterizing the solubility and stability of this compound. Rather than a simple data sheet, this document serves as a technical whitepaper, empowering researchers to conduct these critical assessments in their own laboratories. It outlines the theoretical underpinnings, details robust experimental protocols, and explains the scientific rationale behind each step, ensuring the generation of reliable and reproducible data.

Part 1: Solubility Profiling

Solubility, the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a critical determinant of a drug candidate's fate.[10] For this compound, its aromatic core suggests inherent lipophilicity, while the amino group and the polar benzoxazolone ring introduce hydrophilic characteristics, resulting in a complex solubility profile.[2]

Theoretical Considerations & Solvent Selection Strategy

The solubility of this molecule will be governed by the interplay of its functional groups with the solvent's properties (polarity, hydrogen bonding capacity, and pH).

-